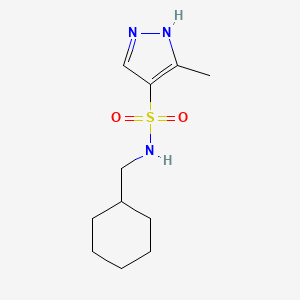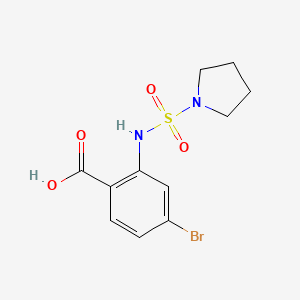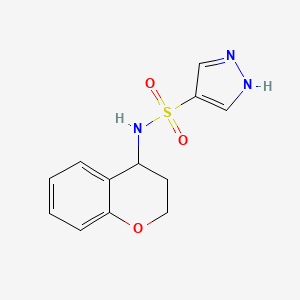
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide, also known as DMABN, is a synthetic compound that has gained attention in the scientific community due to its potential use in various applications.
Scientific Research Applications
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide has shown potential as a fluorescent probe for the detection of DNA damage and as a potential anticancer agent. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide has been shown to interact with DNA, leading to the formation of adducts that can be detected by fluorescence. It has also been shown to inhibit the activity of certain enzymes involved in DNA repair and replication, leading to increased DNA damage and cell death.
Biochemical and Physiological Effects:
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide has been shown to induce apoptosis in cancer cells and to reduce the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide has several advantages for use in lab experiments, including its high sensitivity and specificity for detecting DNA damage, its fluorescent properties, and its potential use as an anticancer agent. However, its use is limited by its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
Future research on 4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide could focus on its potential use in the treatment of neurological disorders, as well as its potential as a diagnostic tool for detecting DNA damage. In addition, further studies are needed to determine its safety and efficacy in humans and to optimize its synthesis and purification methods.
Synthesis Methods
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide can be synthesized through a multistep process involving the reaction of 4-nitrobenzoyl chloride with 2-morpholin-4-yl-3H-benzimidazole in the presence of a base, followed by reduction with sodium borohydride and N-methylation with dimethyl sulfate. The final product is obtained after purification by column chromatography.
properties
IUPAC Name |
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-24(2)16-6-3-14(4-7-16)19(26)21-15-5-8-17-18(13-15)23-20(22-17)25-9-11-27-12-10-25/h3-8,13H,9-12H2,1-2H3,(H,21,26)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWOJVZTXJLKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(2-morpholin-4-yl-3H-benzimidazol-5-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)
![3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile](/img/structure/B7559384.png)



![2-[cyclopropyl-[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559412.png)


![2-[cyclopropyl-[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559440.png)
![2-[cyclopropyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B7559460.png)
![4-[(2-chloroacetyl)amino]-N-ethyl-3-methylbenzamide](/img/structure/B7559464.png)

![2-[Cyclopropyl-[4-(methoxymethyl)benzoyl]amino]acetic acid](/img/structure/B7559486.png)
![2-[(E)-2-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethenyl]quinoline](/img/structure/B7559492.png)